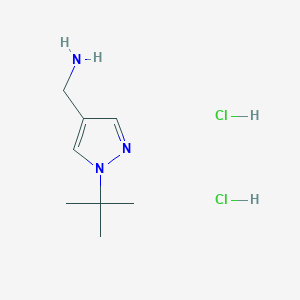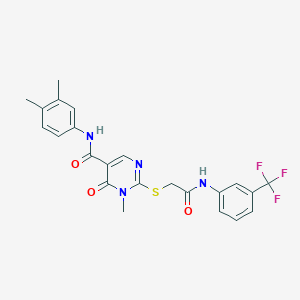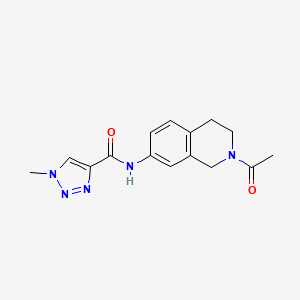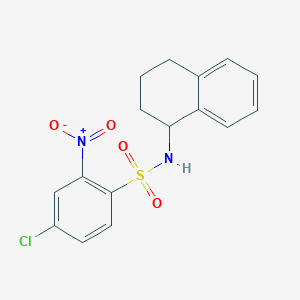
(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2470435-32-4. It has a molecular weight of 226.15 . This compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3.2ClH/c1-8(2,3)11-6-7(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 226.15 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of pyrazole derivatives, including compounds structurally related to "(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride," has been a focus of several studies. For instance, the ambient-temperature synthesis of novel pyrazole derivatives has been reported, highlighting their characterization through various spectroscopic methods and elemental analysis (Becerra et al., 2021). Similarly, studies have explored the regioselectivity and reaction media for synthesizing tert-butyl pyrazoles, providing insights into reaction conditions that influence the structural formation of these compounds (Martins et al., 2012).
Chemical Structure and Properties
The chemical structure and properties of pyrazole derivatives have been extensively studied. Research has focused on the protective aspects of tert-butyl groups in pyrazole compounds and their utility in various chemical syntheses, showcasing the importance of structural elements in determining compound reactivity and stability (Pollock & Cole, 2014). The structural analysis of acyl pyrazole derivatives, for example, emphasizes the synthesis methods and the environmentally friendly aspects of such processes (Doherty et al., 2022).
Molecular Interactions and Crystallography
The molecular interactions and crystallographic aspects of pyrazole compounds have been the subject of in-depth studies. Research has elucidated the formation of molecular dimers and their specific hydrogen-bonding patterns, contributing to the understanding of molecular assembly and the structural nuances of these compounds in solid-state chemistry (Zheng et al., 2010).
Photophysical Properties and Applications
The photophysical properties and potential applications of pyrazole derivatives have also been explored. Studies on iron(III) complexes involving pyrazole compounds highlight their photocytotoxic properties and applications in cellular imaging, showcasing the multifunctional nature of these compounds in bioinorganic chemistry (Basu et al., 2014). Additionally, the mechanoluminescent properties of certain pyrazole-based compounds and their applications in organic light-emitting diodes (OLEDs) underline the relevance of these materials in the field of optoelectronics and material science (Huang et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
(1-tert-butylpyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-8(2,3)11-6-7(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUQWXVTQHQHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[bis(2-methylpropyl)sulfamoyl]-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2638865.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide](/img/structure/B2638868.png)


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2638877.png)
![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2638878.png)
![6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2638879.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638882.png)
![2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2638885.png)